2,7-Dimethyloct-6-en-3-one

Structure–Odor Relationship Fragrance Chemistry Regioisomer Comparison

2,7-Dimethyloct-6-en-3-one (CAS 2550-18-7) is a C10H18O acyclic unsaturated methyl ketone belonging to the dimethyloctenone isomer family. Its structure features a ketone group at position 3, a methyl substituent at position 2, and a 6-ene double bond with a methyl group at position The compound is primarily encountered in fragrance and flavor research as a positional isomer of the widely commercialized 4,7-dimethyl-6-octen-3-one (dimethyl octenone, CAS 2550-11-0), which serves as the nearest structural analog and procurement alternative.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 2550-18-7
Cat. No. B14742731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyloct-6-en-3-one
CAS2550-18-7
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CCC=C(C)C
InChIInChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h6,9H,5,7H2,1-4H3
InChIKeyURKUNDHVYFJMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyloct-6-en-3-one (CAS 2550-18-7): Procurement-Relevant Identity and Physicochemical Baseline


2,7-Dimethyloct-6-en-3-one (CAS 2550-18-7) is a C10H18O acyclic unsaturated methyl ketone belonging to the dimethyloctenone isomer family [1]. Its structure features a ketone group at position 3, a methyl substituent at position 2, and a 6-ene double bond with a methyl group at position 7. The compound is primarily encountered in fragrance and flavor research as a positional isomer of the widely commercialized 4,7-dimethyl-6-octen-3-one (dimethyl octenone, CAS 2550-11-0), which serves as the nearest structural analog and procurement alternative [2]. Computed physicochemical properties indicate a molecular weight of 154.25 g/mol, an estimated log Kow of 2.97, a boiling point of 193.5 °C, and a vapor pressure of 94 Pa at 25 °C [1].

Why 2,7-Dimethyloct-6-en-3-one Cannot Be Casually Replaced by Other Dimethyloctenone Isomers


The dimethyloctenone isomer family shares an identical molecular formula (C10H18O) and gross ketone functionality, but the position of the methyl substituent and the olefin profoundly alters the molecule's shape, electronic distribution, and interaction with olfactory receptors. The commercially dominant isomer, 4,7-dimethyl-6-octen-3-one, possesses a well-characterized citrus-grapefruit odor profile [1]. In contrast, the target 2,7-dimethyloct-6-en-3-one carries the methyl branch adjacent to the carbonyl at position 2, creating an α-methyl ketone motif that is absent in the 4,7-isomer. This structural shift introduces a chiral center at C2 absent in the 4,7-analog, generating enantiomeric pairs with distinct odor properties—a phenomenon demonstrated across the dimethyloctenone series, where (S)-enantiomers exhibit more citrus-like character than their (R)-counterparts [1]. Generic substitution without considering regioisomerism and stereochemistry therefore risks divergent olfactory performance in formulated products.

Head-to-Head Quantitative Differentiation of 2,7-Dimethyloct-6-en-3-one from Closest Analogs


Regioisomeric Differentiation: α-Methyl Ketone Motif vs. 4,7-Dimethyloct-6-en-3-one

2,7-Dimethyloct-6-en-3-one is a constitutional isomer of the widely used fragrance ingredient 4,7-dimethyl-6-octen-3-one (dimethyl octenone). The critical structural difference lies in the methyl-substitution pattern: the target compound bears a methyl group at position 2 (alpha to the carbonyl), generating an α-methyl ketone, whereas the 4,7-isomer bears the methyl at position 4 (beta to the carbonyl). This positional shift introduces a stereogenic center at C2 that is absent in the 4,7-isomer, resulting in a chiral molecule whose enantiomers are expected to display divergent odor profiles [1]. The synthetic route to the 2,7-isomer requires a distinct chiral intermediate strategy—lipase-catalyzed desymmetrization of a prochiral diol—that differs fundamentally from routes used for the 4,7-isomer [1]. This regioisomerism is the primary source of procurement differentiation.

Structure–Odor Relationship Fragrance Chemistry Regioisomer Comparison

Olfactory Divergence Based on Stereochemistry: Enantiomer-Specific Odor Profiles

Within the dimethyloctenone analog series, enantiomeric pairs exhibit distinct odor characteristics. Kawasaki et al. (2016) demonstrated that for dimethyloctenone and its analogs, the (S)-enantiomers are consistently described as having a more citrus-like odor than the (R)-enantiomers [1]. Although the study's primary focus was 4,7-dimethyl-6-octen-3-one, the same stereochemical principle applies to the 2,7-isomer because both compounds share a ketone functional group adjacent to a chiral center and an olefin in the backbone. The olfactory evaluation of twelve isolated stereoisomers across the analog series confirmed that chirality at the α-position modulates the perceived odor quality [1]. For 2,7-dimethyloct-6-en-3-one, which contains a chiral center at C2, the (S)-enantiomer is predicted to exhibit a more citrus-forward profile than the (R)-enantiomer, consistent with the class-level trend.

Chiral Fragrance Enantiomer Odor Differentiation Sensory Evaluation

Physicochemical Property Differentiation: Volatility and Environmental Fate vs. 4,7-Dimethyloct-6-en-3-one

Computed physicochemical properties distinguish 2,7-dimethyloct-6-en-3-one from its 4,7-isomer. The Good Scents Company's EPI Suite calculations for the target compound yield an estimated boiling point of 193.5 °C, a vapor pressure of 94 Pa (0.705 mm Hg) at 25 °C, and a log Kow of 2.97 [1]. In comparison, the 4,7-isomer (dimethyl octenone) is reported to have a boiling point of approximately 207 °C and a vapor pressure of roughly 26 Pa at 25 °C . The target compound's approximately 3.6-fold higher vapor pressure and lower boiling point indicate greater volatility, which would translate to a more pronounced top-note impact in fragrance formulations but potentially shorter longevity. Additionally, the target compound's estimated atmospheric half-life of 1.36 hours (OH radical reaction) and rapid biodegradation probability (Biowin3: weeks) suggest a different environmental persistence profile compared to the less volatile 4,7-isomer [1].

Physicochemical Profiling Volatility Comparison Environmental Fate

Evidence-Backed Application Scenarios for 2,7-Dimethyloct-6-en-3-one in R&D and Industrial Procurement


Chiral Fragrance Research: Enantiomer-Specific Citrus Accord Development

Academic and industrial fragrance laboratories investigating structure–odor relationships can utilize 2,7-dimethyloct-6-en-3-one as a chiral probe molecule. Because the (S)-enantiomers of the dimethyloctenone series consistently deliver a more citrus-like character than their (R)-counterparts [1], the single-enantiomer procurement of the 2,7-isomer enables the rational design of novel citrus accords that exploit the α-methyl ketone stereochemistry—a feature inaccessible with the achiral 4,7-isomer.

Volatility-Tuned Fragrance Formulation: High-Impact Top-Note Delivery

With a computed vapor pressure of 94 Pa at 25 °C and a boiling point 13.5 °C lower than the 4,7-isomer [2], 2,7-dimethyloct-6-en-3-one is suited for fine fragrance formulations requiring a pronounced initial burst. Perfumers seeking a sparkling, volatile top note distinct from the standard dimethyl octenone grapefruit profile can select the 2,7-isomer to achieve a differentiated opening while relying on the α-methyl ketone motif for a unique odor signature.

Synthetic Methodology Research: Lipase-Catalyzed Desymmetrization Platform

The synthesis of enantiopure 2,7-dimethyloct-6-en-3-one via lipase-catalyzed desymmetrization of prochiral diols, as developed for the dimethyloctenone analog series [1], provides a biocatalytic methodology platform. Researchers procuring this specific isomer can access a well-characterized chiral intermediate strategy, enabling the scalable production of both enantiomers for comparative sensory studies—a capability not offered by the 4,7-isomer synthetic routes optimized for racemic production.

Environmental Fate and Biodegradation Profiling Studies

The computed environmental fate parameters for 2,7-dimethyloct-6-en-3-one—including a short atmospheric half-life (1.36 hours), moderate biodegradation probability (Biowin3: weeks), and low bioaccumulation potential (BCF: 42.4 L/kg) [2]—make it a candidate for studies on fragrance material environmental impact. Its properties differ meaningfully from the 4,7-isomer, allowing comparative environmental persistence assessments that inform regulatory and sustainability-driven procurement decisions.

Quote Request

Request a Quote for 2,7-Dimethyloct-6-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.